molecular formula C14H7F4NO B6377108 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261994-68-6

2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6377108
CAS No.: 1261994-68-6
M. Wt: 281.20 g/mol
InChI Key: XXGQEMUGZYUYEI-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H7F4NO and a molecular weight of 281.21 g/mol . This compound is characterized by the presence of a cyano group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol typically involves multi-step organic reactions. The synthetic routes often include the introduction of the cyano group and the fluoro and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity. detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano, fluoro, and trifluoromethyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol can be compared with similar compounds such as:

    2-Cyano-5-(4-fluorophenyl)phenol: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    2-Cyano-5-(3-trifluoromethylphenyl)phenol: Has a different position of the trifluoromethyl group, influencing its chemical properties.

    2-Cyano-5-(4-chloro-3-trifluoromethylphenyl)phenol:

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-12-4-3-8(5-11(12)14(16,17)18)9-1-2-10(7-19)13(20)6-9/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGQEMUGZYUYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684968
Record name 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-68-6
Record name 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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